Cas no 1803833-99-9 (1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one)
1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one
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- Inchi: 1S/C10H12BrNO/c1-6-3-8(5-9(12)4-6)10(11)7(2)13/h3-5,10H,12H2,1-2H3
- InChI Key: HZEJQRRRGSCWFQ-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=C(C=C(C)C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- XLogP3: 2.1
- Topological Polar Surface Area: 43.1
1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009064-1g |
1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one |
1803833-99-9 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one
Research Brief on 1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one (CAS: 1803833-99-9) in Chemical Biology and Pharmaceutical Applications
The compound 1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one (CAS: 1803833-99-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromoketone functional group and aromatic amine moiety, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and targeted covalent modifiers. Recent studies have explored its reactivity, selectivity, and biological activity, positioning it as a valuable scaffold for drug discovery.
One of the key areas of investigation has been the compound's role as a covalent inhibitor. The bromoketone group enables the formation of irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins, a mechanism that has been leveraged to design highly selective inhibitors for kinases involved in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one exhibited potent inhibitory activity against Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.
In addition to its applications in oncology, this compound has also been investigated for its antimicrobial properties. Research conducted by the European Journal of Medicinal Chemistry in 2022 highlighted its efficacy against drug-resistant bacterial strains, particularly when conjugated with other pharmacophores. The study reported that the bromoketone moiety enhanced membrane permeability and target engagement, leading to improved antibacterial activity compared to non-covalent analogs.
The synthetic accessibility of 1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one has further contributed to its popularity in medicinal chemistry. Recent advancements in its synthesis, such as the use of microwave-assisted reactions and flow chemistry, have enabled higher yields and reduced reaction times. These improvements are critical for scaling up production in preclinical and clinical settings, as noted in a 2023 review by Organic Process Research & Development.
Despite its promise, challenges remain in optimizing the pharmacokinetic and safety profiles of this compound. Studies have indicated that the reactivity of the bromoketone group may lead to off-target effects, necessitating careful structural modifications. Ongoing research aims to address these limitations through rational design and computational modeling, as discussed in a recent Nature Communications article (2024).
In conclusion, 1-(3-Amino-5-methylphenyl)-1-bromopropan-2-one (CAS: 1803833-99-9) represents a versatile and potent scaffold in drug discovery. Its applications span from oncology to infectious diseases, driven by its unique covalent binding mechanism and synthetic adaptability. Future research will likely focus on refining its selectivity and expanding its therapeutic potential, making it a compound of enduring interest in the chemical biology and pharmaceutical communities.
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